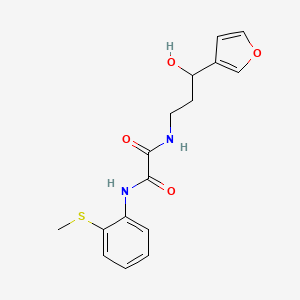

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

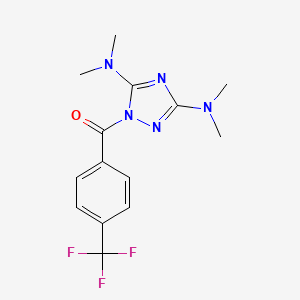

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of a protein called SMYD2. SMYD2 is a lysine methyltransferase that plays an important role in various cellular processes, including gene expression, cell proliferation, and differentiation.

科学的研究の応用

Conversion to Sustainable Products

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from plant biomass, are identified as versatile reagents or platform chemicals. These compounds can potentially replace non-renewable hydrocarbon sources in the chemical industry. Recent advances in synthesizing HMF from plant feedstocks have opened prospects for its use in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This broad application spectrum underscores the potential of furan derivatives as major sources of carbon and hydrogen for future chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Solvent Selection in Biomass Conversion

The valorization of sugars from lignocellulosic biomass into chemicals like 5-HMF and furfural has gained interest. Biphasic dehydration of sugars to these chemicals, using a carefully selected solvent, is critical for enhancing productivity and avoiding undesired side reactions. The selection of environmentally friendly solvents is emphasized for their performance and downstream processing implications (Esteban, Vorholt, & Leitner, 2020).

Biocatalytic Valorization

Biocatalysis presents an alternative method for the synthetic modification of inherently unstable furans. Despite challenges due to their instability, enzymes offer high selectivity under mild reaction conditions. Various biocatalytic transformations applied to furans have been explored, showing promise in biodetoxification, selective syntheses, and solvent-free esterifications (Domínguez de María & Guajardo, 2017).

Health Implications

Furan fatty acids, derivatives of furan compounds, show potential health benefits, including antioxidant and anti-inflammatory activities. However, the health implications of their metabolites, such as CMPF, are still under investigation, with studies showing varied effects on diabetes and renal health. This suggests a need for further research to clarify the health impacts of furan derivatives (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

Catalytic Conversion Processes

Homogeneous catalytic systems for converting biomass-derived sugars into furfural and HMF have been extensively studied. The development of efficient catalysts based on the understanding of catalytic mechanisms is crucial for the selective hydrothermal conversion of biomass into furan products. Future research aims at scaling up these processes for commercial applications, focusing on the recyclability and economic feasibility of the reaction systems (Zhao, Lu, Xu, Zhu, & Wang, 2021).

特性

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-23-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-22-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFCMSUMBJXMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)